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Compound of Interest

Compound Name: IRS-1 Peptide, FAM labeled

Cat. No.: B12390626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of FAM-labeled Insulin

Receptor Substrate 1 (FAM-IRS-1) peptide in diabetes research. This tool is a chemically

synthesized peptide corresponding to a specific region of IRS-1, covalently linked to a 5-

Carboxyfluorescein (FAM) fluorescent dye. This fluorescent tag allows for the sensitive and

quantitative analysis of molecular interactions and enzyme activities central to insulin signaling.

Introduction to IRS-1 in Diabetes
Insulin Receptor Substrate 1 (IRS-1) is a key intracellular adaptor protein that plays a pivotal

role in the insulin signaling cascade.[1] Upon insulin binding to its receptor, the receptor

autophosphorylates and then phosphorylates IRS-1 on multiple tyrosine residues. This

phosphorylation creates docking sites for various downstream signaling molecules containing

Src homology 2 (SH2) domains, such as the p85 regulatory subunit of Phosphoinositide 3-

kinase (PI3K) and Grb2. The activation of these pathways is crucial for the metabolic effects of

insulin, including glucose uptake and glycogen synthesis. Dysregulation of IRS-1 function is a

hallmark of insulin resistance and a central factor in the pathogenesis of type 2 diabetes.

FAM-IRS-1 Peptide Specifications
The FAM-IRS-1 peptide is a valuable tool for studying the molecular interactions and enzymatic

activities related to IRS-1. A commercially available FAM-labeled IRS-1 peptide has the

following sequence:
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5-FAM-Lys-Lys-Ser-Arg-Gly-Asp-Tyr-Met-Thr-Met-Gln-Ile-Gly-NH2[2][3]

This sequence contains a tyrosine residue that can be a substrate for tyrosine kinases, making

it suitable for kinase assays. It can also be used in its phosphorylated form to study interactions

with SH2 domain-containing proteins.

Table 1: Physicochemical Properties of FAM-IRS-1 Peptide

Property Value Reference

Molecular Formula C84H118N20O25S2 [2]

Molecular Weight 1872.08 g/mol [2]

Excitation Maximum (λex) ~495 nm [4]

Emission Maximum (λem) ~519 nm [4]

Extinction Coefficient 77,400 M⁻¹cm⁻¹ [4]

Applications in Diabetes Research
FAM-IRS-1 peptide can be utilized in a variety of in vitro assays to investigate the insulin

signaling pathway and to screen for potential therapeutic agents.

Kinase Activity Assays
The peptide can serve as a substrate for the insulin receptor tyrosine kinase and other kinases

that phosphorylate IRS-1. Kinase activity can be measured by detecting the phosphorylation of

the peptide.

Fluorescence Polarization (FP) Binding Assays
FP is a powerful technique to study molecular interactions in solution. A FAM-labeled IRS-1

peptide (in its phosphorylated form) can be used to screen for inhibitors of the interaction

between IRS-1 and its binding partners, such as the p85 subunit of PI3K.

High-Throughput Screening (HTS)
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Both kinase and FP assays are amenable to high-throughput screening formats, enabling the

rapid identification of small molecules that modulate IRS-1 signaling.

Experimental Protocols
Protocol 1: Insulin Receptor Kinase Assay using FAM-
IRS-1 Peptide
This protocol describes a method to measure the activity of the insulin receptor kinase using

the FAM-IRS-1 peptide as a substrate. The assay is based on the principle that

phosphorylation of the peptide can be detected by a change in fluorescence or by using a

phosphospecific antibody.

Materials:

FAM-IRS-1 peptide

Recombinant active insulin receptor kinase

ATP

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.4, 20 mM MgCl2, 25 mM β-

glycerophosphate, 1 mM DTT)[5]

96-well microplate (black, non-binding surface recommended)

Plate reader capable of fluorescence detection

Procedure:

Prepare Reagents:

Prepare a 2X stock solution of FAM-IRS-1 peptide in kinase reaction buffer.

Prepare a 2X stock solution of the insulin receptor kinase in kinase reaction buffer.

Prepare a 4X stock solution of ATP in kinase reaction buffer.
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Assay Setup:

Add 25 µL of the 2X FAM-IRS-1 peptide solution to each well of the microplate.

Add 25 µL of the 2X insulin receptor kinase solution to the appropriate wells. For negative

controls, add 25 µL of kinase reaction buffer without the enzyme.

Initiate the kinase reaction by adding 50 µL of the 2X ATP solution to all wells. The final

volume should be 100 µL.

Incubation:

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal

time should be determined empirically.

Detection:

The phosphorylation of the FAM-IRS-1 peptide can be detected using various methods,

including:

Direct Fluorescence Change: Some fluorescent dyes exhibit a change in fluorescence

intensity upon phosphorylation.[6] Monitor the fluorescence at the appropriate excitation

and emission wavelengths.

Antibody-Based Detection (e.g., HTRF®): Stop the reaction with EDTA and add a

phosphotyrosine-specific antibody labeled with a FRET donor and an anti-tag antibody

(e.g., anti-GST if the kinase is GST-tagged) labeled with a FRET acceptor. Read the

time-resolved fluorescence.[7]

Table 2: Representative Data for Insulin Receptor Kinase Assay

Condition Fluorescence Intensity (Arbitrary Units)

No Enzyme Control 150 ± 15

+ Insulin Receptor Kinase 850 ± 45

+ Kinase + Inhibitor 250 ± 20

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2905208/
https://m.youtube.com/watch?v=T-URMaEzNSI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Data are for illustrative purposes only and will vary depending on the specific assay

conditions and detection method.
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Figure 1. Workflow for a FAM-IRS-1 based kinase assay.

Protocol 2: Fluorescence Polarization (FP) Competition
Assay for IRS-1/p85 Interaction
This protocol describes a competitive FP assay to screen for inhibitors of the interaction

between a tyrosine-phosphorylated FAM-IRS-1 peptide and the SH2 domain of the p85 subunit

of PI3K.

Materials:

Tyrosine-phosphorylated FAM-IRS-1 peptide (pY-FAM-IRS-1)

Recombinant p85 SH2 domain protein

FP buffer (e.g., 20 mM PBS, pH 7.4, 500 mM NaCl, 0.01% Tween 20)[8]

Test compounds (potential inhibitors)
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96-well microplate (black, non-binding surface)

Plate reader with FP capabilities

Procedure:

Determine Binding Affinity (Kd):

First, determine the dissociation constant (Kd) of the pY-FAM-IRS-1 peptide for the p85

SH2 domain.

Prepare a series of dilutions of the p85 SH2 domain protein in FP buffer.

Add a fixed, low concentration of pY-FAM-IRS-1 peptide (e.g., 5 nM) to each well.[8]

Add the different concentrations of the p85 SH2 domain protein.

Incubate at room temperature for 30 minutes.

Measure the fluorescence polarization (mP).

Plot the mP values against the protein concentration and fit the data to a one-site binding

equation to determine the Kd.

Competition Assay:

Use a concentration of p85 SH2 domain protein that gives approximately 50-80% of the

maximal binding signal (typically around the Kd value).

Prepare serial dilutions of the test compounds.

In the microplate, add the pY-FAM-IRS-1 peptide, the p85 SH2 domain protein, and the

test compounds.

Include controls for no inhibition (peptide + protein) and no binding (peptide only).

Incubate at room temperature for 30 minutes.

Measure the fluorescence polarization.
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A decrease in mP indicates displacement of the fluorescent peptide by the inhibitor.

Table 3: Representative Data for FP Competition Assay

Condition Fluorescence Polarization (mP)

Free pY-FAM-IRS-1 Peptide 50 ± 5

Peptide + p85 SH2 Domain 250 ± 15

Peptide + p85 + Inhibitor 100 ± 10

Note: Data are for illustrative purposes only and will vary depending on the specific assay

conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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